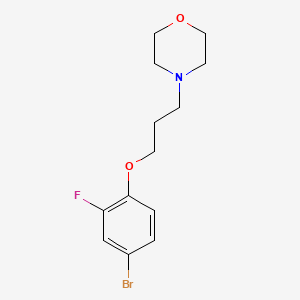
1-(アジドアセチル)-1,2,3,4-テトラヒドロキノリン
概要
説明
1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of azides, which are known for their high reactivity and versatility in organic synthesis. This compound features an azido group (-N₃) attached to an acetyl group, which is further connected to a tetrahydroquinoline ring. The presence of the azido group makes it a valuable intermediate in various chemical reactions, particularly in the field of click chemistry.
科学的研究の応用
1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in click chemistry reactions.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the development of new materials and polymers with specific functional properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process involving the introduction of the azido group to the tetrahydroquinoline ring. One common method involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the acetyl group with the azido group .
Industrial Production Methods: In an industrial setting, the production of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed:
Primary Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
作用機序
The mechanism of action of 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings through a cycloaddition reaction. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications in biological systems. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as the modification of biomolecules or the formation of new materials .
類似化合物との比較
- 1-Azido-2,3,4,5-tetrahydro-1H-1-benzazepine
- 1-Azido-1,2,3,4-tetrahydroisoquinoline
- 1-Azido-1,2,3,4-tetrahydroquinoxaline
Uniqueness: 1-(Azidoacetyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the azido and acetyl groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in click chemistry and bioorthogonal reactions, making it a valuable tool in both research and industrial settings .
特性
IUPAC Name |
2-azido-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-14-13-8-11(16)15-7-3-5-9-4-1-2-6-10(9)15/h1-2,4,6H,3,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPESURCZGPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine](/img/structure/B1444818.png)

![Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate](/img/structure/B1444822.png)
![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)


![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1444830.png)

![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)





